![molecular formula C7H11N3O B2432454 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole CAS No. 2253619-84-8](/img/structure/B2432454.png)

2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

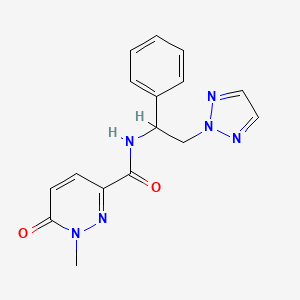

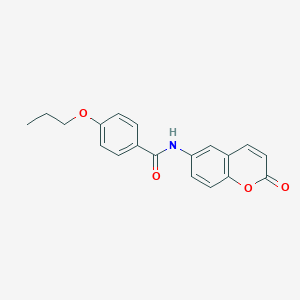

The compound “2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole” is characterized by the presence of a pyrrolidine ring and an oxadiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用

Antimicrobial and Anticancer Agents

Oxadiazole analogues, including 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole, have been explored for their potential as antimicrobial and anticancer agents. Studies have shown that certain compounds within this class exhibit significant antiproliferative activity against various human cancer cell lines and possess antimicrobial properties (Ahsan & Shastri, 2015).

Synthesis and Biological Activity

The synthesis of compounds containing the oxadiazole ring, like 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole, has been a subject of interest due to their biological activities. Some derivatives have shown plant growth-stimulating effects, indicative of their potential agricultural applications (Pivazyan et al., 2019).

Antimycobacterial Activity

Research has also been conducted on the antimycobacterial properties of oxadiazole derivatives. These compounds, including structures similar to 2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole, have demonstrated effectiveness against various Mycobacterium tuberculosis strains, including drug-resistant strains (Navarrete-Vázquez et al., 2007).

Insecticidal Activity

Some synthesized oxadiazole derivatives have been investigated for their insecticidal activity. These studies have revealed promising results against pests like the cotton leafworm, suggesting potential applications in pest management (Elbarbary et al., 2021).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals in acidic environments. Their ability to form protective layers on metal surfaces makes them interesting candidates for industrial applications (Ammal et al., 2018).

Antifungal Screening

The antifungal activity of oxadiazole derivatives has also been a focus of research. Some compounds within this class have shown efficacy against fungi like Candida albicans, offering potential applications in antifungal treatments (Mhaske et al., 2016).

特性

IUPAC Name |

2-methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXQYIORYQVKFE-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)[C@H]2CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2432371.png)

![N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2432372.png)

![Methyl 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzoate](/img/structure/B2432374.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-6-fluorobenzamide](/img/structure/B2432378.png)

![N-[3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]prop-2-enamide](/img/structure/B2432380.png)

![(4-benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2432386.png)

![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)